molecular formula C16H10Cl3NO B5740530 (2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile

(2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B5740530
M. Wt: 338.6 g/mol
InChI Key: SUXCUMYTWQHIHG-SDQBBNPISA-N
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Description

(2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of chlorinated phenyl groups and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 3,5-dichloro-4-methoxybenzaldehyde.

    Condensation Reaction: The aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide or potassium tert-butoxide.

    Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the desired enenitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase yield and selectivity.

    Temperature and Pressure: Controlled temperature and pressure to ensure efficient reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-bromophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile
  • (2E)-2-(4-fluorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile
  • (2E)-2-(4-methylphenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile

Uniqueness

(2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile is unique due to its specific combination of chlorinated phenyl groups and a nitrile functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO/c1-21-16-14(18)7-10(8-15(16)19)6-12(9-20)11-2-4-13(17)5-3-11/h2-8H,1H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXCUMYTWQHIHG-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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